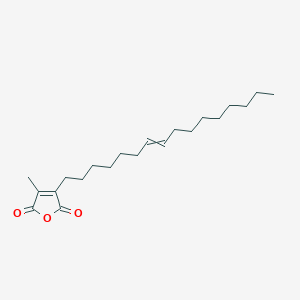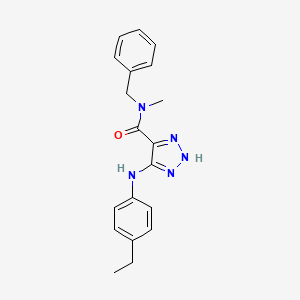![molecular formula C23H17ClN2O3 B14105656 3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B14105656.png)
3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chromeno-oxazinone core, a chlorophenyl group, and a pyridinylmethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromeno Core: The chromeno core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an aldehyde, under acidic or basic conditions.
Introduction of the Oxazinone Ring: The oxazinone ring can be introduced through a condensation reaction between the chromeno core and an appropriate amine or amide derivative.
Substitution with Chlorophenyl and Pyridinylmethyl Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenated precursors, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
科学研究应用
3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors, such as G-protein coupled receptors or ion channels.
Signal Transduction: Affecting intracellular signaling pathways, leading to changes in gene expression and cellular responses.
相似化合物的比较
Similar Compounds
N-(4-Chlorophenyl)-2-((pyridin-4-ylmethyl)amino)benzamide: This compound shares structural similarities with 3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one, particularly in the presence of the chlorophenyl and pyridinylmethyl groups.
4-Bromopyrazole: Although structurally different, this compound undergoes similar types of chemical reactions, such as nucleophilic substitution and oxidation.
Uniqueness
The uniqueness of this compound lies in its chromeno-oxazinone core, which imparts distinct chemical reactivity and potential biological activities. This structural feature sets it apart from other similar compounds and contributes to its diverse applications in scientific research.
属性
分子式 |
C23H17ClN2O3 |
|---|---|
分子量 |
404.8 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
InChI |
InChI=1S/C23H17ClN2O3/c24-17-3-1-16(2-4-17)20-13-28-23-18(22(20)27)5-6-21-19(23)12-26(14-29-21)11-15-7-9-25-10-8-15/h1-10,13H,11-12,14H2 |
InChI 键 |
HIEFNPLPPAZXGC-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Cl)OCN1CC5=CC=NC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(4-methylbenzyl)oxy]phenol](/img/structure/B14105578.png)
![2-(3,4-dimethylphenyl)-5-{3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14105584.png)

![N-(3-chloro-4-methoxyphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14105594.png)
![1-(4-Ethoxy-3-methoxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105599.png)
![N-[2-(4-chlorophenyl)ethyl]-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B14105606.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14105612.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B14105623.png)
![3-[(2-chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14105633.png)

![7-[2-Morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid](/img/structure/B14105644.png)
![tert-butyl N-[(Z)-hexylideneamino]carbamate](/img/structure/B14105645.png)
![N-[(3-chlorophenyl)methyl]-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide](/img/structure/B14105647.png)
![Ethyl 4-[4-methyl-2-(3-methylbutyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/structure/B14105649.png)
